molecular formula C21H21N3O3S B4967212 N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide

Cat. No. B4967212
M. Wt: 395.5 g/mol
InChI Key: UVRTWRWLHBNFPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide, also known as TAK-659, is a novel kinase inhibitor that has shown promising results in various preclinical studies. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.

Mechanism of Action

N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is a selective inhibitor of BTK, a kinase that plays a crucial role in B-cell receptor signaling. BTK is involved in the activation of various downstream signaling pathways that result in B-cell activation and proliferation. Inhibition of BTK by N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide results in the suppression of B-cell activation and proliferation, which has been shown to be effective in the treatment of B-cell malignancies and autoimmune diseases.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to have significant biochemical and physiological effects in preclinical studies. In various studies, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the activation of B-cells and T-cells, which play a crucial role in the pathogenesis of autoimmune diseases. In addition, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to induce apoptosis in cancer cells, which has led to its development as a potential treatment for B-cell malignancies.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its selectivity for BTK, which has resulted in its potential therapeutic applications in cancer and autoimmune diseases. In addition, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has shown significant efficacy in preclinical studies, which has led to its development as a potential drug candidate.
One of the limitations of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide is its potential toxicity, which has been observed in preclinical studies. In addition, the optimal dosage and administration of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide for therapeutic applications are yet to be determined.

Future Directions

There are several future directions for the research and development of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide. One of the main areas of focus is the optimization of the dosage and administration of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide for therapeutic applications. In addition, further studies are needed to determine the potential toxicity of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide and its long-term effects on patients.
Another area of future research is the development of combination therapies that incorporate N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide with other drugs for the treatment of cancer and autoimmune diseases. Finally, further studies are needed to understand the mechanism of action of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide and its potential applications in other diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide involves a series of chemical reactions that result in the formation of the final compound. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with malononitrile to form 2,5-dimethoxyphenylacetonitrile. This intermediate is then reacted with 2-chloroethyl isothiocyanate to form N-(2,5-dimethoxyphenyl)-2-(2-chloroethyl)thioacetamide. The final step involves the reaction of this intermediate with phenylpyrimidine to form N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been extensively studied in preclinical models for its potential therapeutic applications in cancer and autoimmune diseases. In various studies, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has shown significant inhibition of BTK, a kinase that plays a crucial role in B-cell receptor signaling. This inhibition results in the suppression of B-cell activation and proliferation, which has led to the development of N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
In addition to its potential in cancer treatment, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has also shown promising results in the treatment of autoimmune diseases such as rheumatoid arthritis (RA) and systemic lupus erythematosus (SLE). In preclinical studies, N-(2,5-dimethoxyphenyl)-2-[(6-phenyl-4-pyrimidinyl)thio]propanamide has been shown to inhibit the activation of B-cells and T-cells, which play a crucial role in the pathogenesis of autoimmune diseases.

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S/c1-14(21(25)24-18-11-16(26-2)9-10-19(18)27-3)28-20-12-17(22-13-23-20)15-7-5-4-6-8-15/h4-14H,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRTWRWLHBNFPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=C(C=CC(=C1)OC)OC)SC2=NC=NC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethoxyphenyl)-2-(6-phenylpyrimidin-4-yl)sulfanylpropanamide

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